Calcium propionate, meets analytical specification of E282

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

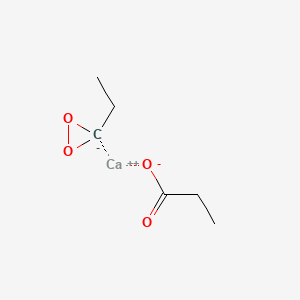

Calcium propionate, also known as calcium propanoate, is a calcium salt of propionic acid. It is commonly used as a food preservative, particularly in baked goods, to inhibit the growth of mold and other microorganisms. This compound is recognized as safe by the World Health Organization and the Food and Agriculture Organization, and it is listed as E282 in the Codex Alimentarius .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium propionate is typically prepared by reacting propionic acid with calcium hydroxide or calcium carbonate. The reaction between these compounds produces calcium propionate and water . The general reaction is as follows: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + \text{2H}_2\text{O} ]

Industrial Production Methods

In industrial settings, calcium propionate is produced by neutralizing propionic acid with calcium hydroxide. The process involves dissolving propionic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting calcium propionate is filtered, dried, and ground into a fine powder .

Análisis De Reacciones Químicas

Types of Reactions

Calcium propionate undergoes several types of chemical reactions, including:

Oxidation: Calcium propionate can be oxidized to form calcium carbonate and carbon dioxide.

Reduction: It can be reduced to form propionic acid.

Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as potassium permanganate.

Reduction: Requires a reducing agent such as lithium aluminum hydride.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products Formed

Oxidation: Calcium carbonate and carbon dioxide.

Reduction: Propionic acid.

Substitution: Various substituted propionates depending on the reagents used.

Aplicaciones Científicas De Investigación

Calcium propionate has a wide range of scientific research applications, including:

Chemistry

Preservative: Used in food chemistry to extend the shelf life of baked goods by inhibiting mold growth.

Catalyst: Acts as a catalyst in certain chemical reactions.

Biology

Antimicrobial Agent: Used in microbiology to study its effects on bacterial and fungal growth.

Medicine

Treatment of Skin Diseases: Used in dermatology to treat skin conditions caused by parasitic fungi.

Industry

Mecanismo De Acción

Calcium propionate exerts its effects by interfering with the ability of microorganisms, such as molds and bacteria, to reproduce. It disrupts their metabolic processes, making it difficult for them to grow and reproduce . The compound is metabolized to propionyl coenzyme A, which enters the citric acid cycle and is further metabolized to produce energy .

Comparación Con Compuestos Similares

Similar Compounds

Sodium Propionate: Another salt of propionic acid, used similarly as a preservative.

Potassium Sorbate: A potassium salt used as a preservative in food and beverages.

Sodium Benzoate: A sodium salt used as a preservative in acidic foods and beverages.

Uniqueness

Calcium propionate is unique in that it does not require an acidic environment to be effective, unlike sodium benzoate. It also provides nutritional value as a source of calcium, which is beneficial for both humans and animals .

Propiedades

Fórmula molecular |

C6H10CaO4 |

|---|---|

Peso molecular |

186.22 g/mol |

InChI |

InChI=1S/C3H5O2.C3H6O2.Ca/c1-2-3-4-5-3;1-2-3(4)5;/h2H2,1H3;2H2,1H3,(H,4,5);/q-1;;+2/p-1 |

Clave InChI |

ABBCPQPXTRPFNZ-UHFFFAOYSA-M |

SMILES canónico |

CC[C-]1OO1.CCC(=O)[O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

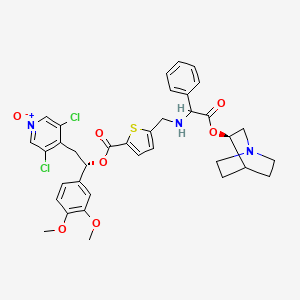

![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

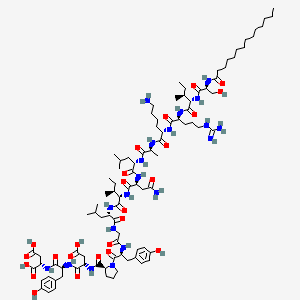

![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

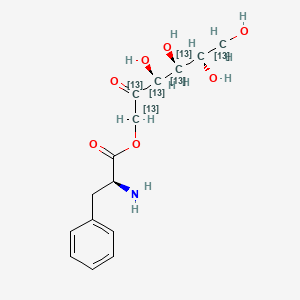

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)

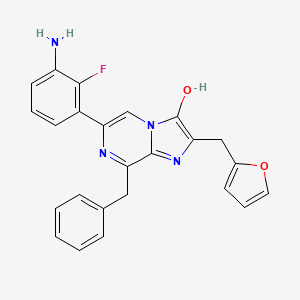

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)